molecular formula C11H11ClO2 B3034400 6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 169300-49-6

6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3034400
CAS No.: 169300-49-6
M. Wt: 210.65 g/mol
InChI Key: WEAXBHNVZJSHOY-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one (6-CMO-3,4-DHN-1-one) is a heterocyclic compound belonging to the naphthalene family. It is a versatile intermediate for the synthesis of other compounds and has a wide range of applications in the fields of scientific research and laboratory experiments. 6-CMO-3,4-DHN-1-one is a versatile compound that has been extensively studied in recent years due to its various biological and pharmacological activities. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Crystal Structure Analysis

The structural analysis of compounds similar to 6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one has been a significant area of research. Studies have focused on understanding the crystal structures of related compounds, shedding light on molecular interactions and configurations. For instance, the crystal structure of related naphthalene derivatives has been determined, revealing insights into their molecular geometry, intermolecular interactions, and potential for forming complex molecular arrangements (Zingales et al., 2016).

Synthesis and Chemical Reactions

Research has explored the reactivity and synthesis pathways involving compounds akin to this compound. These studies provide valuable information on the chemical behavior, potential synthetic routes, and applications of such compounds in various chemical reactions. The reaction of similar naphthalene derivatives with amines has been investigated, offering novel synthetic approaches for creating complex naphthalene-based structures at room temperature (Boruah et al., 2003).

Material Science and Organic Synthesis

The compound and its analogs have been studied for their potential applications in material science and organic synthesis. The synthesis of related compounds through specific chemical reactions and their potential use in creating advanced materials and pharmaceuticals have been areas of active research. For example, the chlorination of similar compounds with cupric chloride has been examined, highlighting efficient methods for introducing chlorine atoms into naphthalene derivatives, which could be crucial for further functionalization in material science and organic synthesis (Ai, 2001).

Molecular Interaction Studies

Investigations into the molecular interactions and properties of naphthalene derivatives similar to this compound have provided insights into their chemical behavior. Understanding these interactions is crucial for applications in drug design, material science, and the development of functional organic compounds. The intermolecular interactions, hydrogen bonding, and structural properties of related compounds have been studied through crystallography and spectroscopy, contributing to a deeper understanding of their chemical and physical properties (Mitsui et al., 2008).

Properties

IUPAC Name

6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXBHNVZJSHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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